KAAD-Cyclopamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

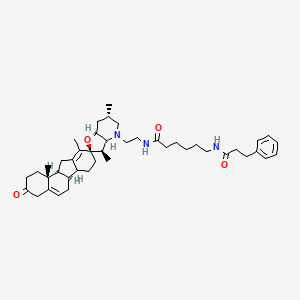

KAAD-Cyclopamine (3-keto-N-aminoethyl aminocaproyl dihydrocinnamoyl cyclopamine) is a synthetic derivative of the plant alkaloid cyclopamine, optimized for enhanced potency and stability. It is a potent inhibitor of the Hedgehog (Hh) signaling pathway, specifically targeting Smoothened (Smo), a key transmembrane protein in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: KAAD-Cyclopamine is synthesized through a series of chemical reactions starting from Cyclopamine. The synthesis involves the modification of Cyclopamine by introducing a keto group and an aminoethyl-aminocaproyl-dihydrocinnamoyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often produced in a controlled environment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: KAAD-Cyclopamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Cancer Research

KAAD-Cyclopamine has been extensively studied for its role in inhibiting the Hedgehog signaling pathway, which is crucial in various cancers. The following table summarizes key findings from notable studies:

Developmental Biology

In developmental biology, this compound's ability to inhibit Hedgehog signaling has implications for stem cell differentiation and embryogenesis:

- Embryonic Stem Cells : Research indicates that this compound can influence the differentiation pathways of embryonic stem cells, promoting specific lineage commitments while inhibiting others.

- Case Study : A study by Pasca di Magliano and Hebrok (2003) highlighted the role of Hedgehog signaling in pancreas development, where this compound was used to elucidate the pathway's function during organogenesis.

Neurobiology

This compound is also being explored for its effects on neuronal signaling:

- Neuronal Differentiation : Studies suggest that inhibition of the Hedgehog pathway can affect neuronal differentiation processes, potentially impacting neurodevelopmental disorders.

- Research Example : The impact on neural stem cells was documented in various studies, indicating altered differentiation patterns when exposed to this compound.

Safety and Toxicity

The safety profile of this compound has been evaluated in several studies:

- Toxicity Assessment : Toxicity tests conducted on mouse embryonic stem cells indicated that this compound exhibits minimal cytotoxic effects at therapeutic concentrations.

- Storage Recommendations : It is advised to store this compound at 4 °C protected from light to maintain stability.

Mechanism of Action

KAAD-Cyclopamine exerts its effects by binding to the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. By inhibiting Smo, the compound prevents the activation of downstream signaling molecules, such as Gli1, which are involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis in cancer cells .

Comparison with Similar Compounds

Chemical and Pharmacological Properties

- Molecular Formula : C₄₄H₆₃N₃O₄

- Molecular Weight : 697.99 g/mol

- CAS Number : 306387-90-6

- Solubility: Soluble in DMSO (5 mg/mL) and ethanol (1 mg/mL), with established protocols for in vivo formulations using PEG300, Tween 80, or carboxymethyl cellulose sodium (CMC-Na) .

- Potency : IC₅₀ values range from 3–100 nM depending on cell type, with 20 nM reported in Shh-LIGHT2 assays .

Mechanism of Action

KAAD-Cyclopamine binds directly to Smo, preventing its accumulation in primary cilia and blocking downstream Gli-mediated transcription . This inhibition reduces expression of pro-survival proteins (Bcl-2, CyclinD1) and upregulates apoptotic markers (Caspase-3, PARP cleavage) .

This compound vs. Cyclopamine

Key Findings :

- This compound is 15-fold more potent than cyclopamine in suppressing Hh signaling .

- Unlike cyclopamine, this compound remains effective in cells overexpressing wild-type Smo but fails in SMO-mutant HCC models .

This compound vs. Lanthanum Citrate

Key Findings :

- Both compounds inhibit HCC proliferation via Hh pathway suppression, but this compound achieves higher apoptosis rates at lower concentrations .

This compound vs. SANT-1

Key Findings :

- SANT-1 shows superior binding affinity, but this compound has broader therapeutic validation .

Biological Activity

KAAD-Cyclopamine is a synthetic derivative of cyclopamine, a well-known antagonist of the Hedgehog (Hh) signaling pathway. This compound has garnered significant attention in cancer research due to its ability to inhibit various malignancies by targeting the Smoothened (Smo) receptor, a critical component of the Hh pathway. This article explores the biological activity of this compound, detailing its mechanisms, effects on different cancer types, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of the Hedgehog signaling pathway. The mechanism involves direct binding to the Smo receptor, which leads to the blockade of downstream signaling events associated with cell proliferation and survival.

- Binding Affinity : this compound exhibits a high binding affinity for Smo, with an IC50 value reported as low as 3 nM in some studies, indicating potent inhibitory activity against Hh signaling .

- Receptor Interaction : The compound binds to specific domains within Smo, influencing its conformation and preventing signal transduction that promotes tumor growth .

Effects on Cancer Cell Lines

Numerous studies have documented the effects of this compound on various cancer cell lines:

- Hepatocellular Carcinoma (HCC) : In SMMC-7721 cells, this compound treatment resulted in a significant reduction in cell proliferation (approximately 70% inhibition at optimal doses) and invasiveness. The compound decreased DNA synthesis and wound closure rates in migration assays by more than 65% .

- Malignant Glioma : this compound sensitized primary glioma cells to TRAIL-mediated apoptosis, indicating its potential role in enhancing the effectiveness of existing therapies .

- Breast Cancer : The compound has been shown to inhibit estrogen-induced cell cycle progression in breast cancer models, suggesting a broader application in hormone-responsive tumors .

Research Findings

The following table summarizes key findings from various studies on this compound:

Case Studies

- Hepatocellular Carcinoma Study : A detailed examination involving SMMC-7721 cells demonstrated that this compound not only inhibited proliferation but also significantly reduced the invasive potential of these cells. This was evidenced by wound healing assays that showed over 65% reduction in wound closure compared to controls .

- Glioma Sensitization Study : Research indicated that this compound could enhance the susceptibility of glioma cells to TRAIL-mediated apoptosis, suggesting potential therapeutic combinations for more effective treatment strategies against glioblastomas .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for determining the effective concentration of KAAD-Cyclopamine in vitro?

this compound’s potency varies depending on the cellular context and Hedgehog (Hh) pathway activation level. For example, in Shh-LIGHT2 cells, IC50 values range from 3 nM (under 1 μM purmorphamine stimulation) to 100 nM (under 10 μM purmorphamine) . Researchers should perform dose-response assays using validated Hh-responsive cell lines (e.g., NIH/3T3-Shh-LIGHT2) and measure downstream targets like Gli1 mRNA or protein via qPCR/Western blot. Include controls with purmorphamine (Hh agonist) and vehicle-only treatments to establish baseline activation .

Q. How should this compound be stored to maintain stability in laboratory settings?

this compound is supplied as a solid powder with a molecular weight of 697.99 g/mol. Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions, dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles, which may degrade the compound. Confirm purity via HPLC before critical experiments, as isomer composition (≥70% sum of two isomers) can impact activity .

Q. What are the standard biomarkers to validate Hh pathway inhibition by this compound?

Key biomarkers include:

- Downregulation of Gli1 mRNA or protein (a direct transcriptional target of Hh signaling) .

- Reduced expression of downstream effectors like Cyclin D1 and Bcl-2 in cancer models .

- Functional assays such as cell proliferation inhibition in Hh-dependent cell lines (e.g., ovarian cancer or hepatocellular carcinoma models) .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding this compound’s specificity in Hh pathway inhibition?

Some studies report nonspecific effects, such as decreased cell proliferation without Hh target gene suppression . To resolve this:

- Combine this compound with genetic tools (e.g., Gli1 siRNA) to confirm pathway-specific effects .

- Use orthogonal inhibitors (e.g., GANT58, a Gli1-specific inhibitor) to differentiate direct Hh pathway effects from off-target toxicity .

- Perform RNA sequencing to identify non-canonical pathways affected by this compound .

Q. What experimental designs are optimal for studying this compound’s role in modulating RhoA/ROCK signaling in rheumatoid arthritis (RA)?

In RA fibroblast-like synoviocytes (FLS), this compound reduces active RhoA and phosphorylated MYPT1, inhibiting cell migration . Recommended approaches:

- Use collagen-induced arthritis (CIA) mouse models treated with this compound (e.g., 10 mg/kg, intraperitoneal) to assess synovial hyperplasia and vascularization .

- Pair with RhoA activation assays (e.g., G-LISA) and transcriptomic profiling to map crosstalk between Hh and RhoA pathways .

Q. How can researchers reconcile discrepancies in this compound’s efficacy across different cancer models?

Hepatocellular carcinoma (HCC) cells show apoptosis induction via Caspase-3 upregulation , while ovarian cancer models report limited Hh target gene suppression despite proliferation inhibition . To investigate:

- Compare baseline Hh pathway activity (e.g., Gli1 expression) across models. High basal activity may require higher this compound doses .

- Evaluate metabolic differences (e.g., drug efflux pumps) using inhibitors like verapamil to rule out pharmacokinetic variability .

Q. What methodologies are recommended for optimizing this compound delivery in vivo?

- Use pharmacokinetic (PK) studies to determine bioavailability. For example, in pancreatic beta cell regeneration studies, intraperitoneal injection achieved partial rescue of insulin-positive cells at 250 nM local concentration .

- Encapsulate this compound in nanoparticles to enhance tumor penetration in solid cancers (e.g., HCC), monitoring via fluorescence-labeled probes .

Q. Methodological Considerations

Q. How should researchers design controls to isolate this compound’s effects from solvent toxicity?

- Include DMSO vehicle controls at matching concentrations (e.g., 0.1% v/v).

- Validate with rescue experiments: Co-treat with smoothened agonists (e.g., SAG) to reverse this compound’s effects .

- Use viability assays (e.g., MTT) to distinguish cytotoxic vs. pathway-specific effects .

Q. What statistical approaches are appropriate for analyzing dose-dependent responses to this compound?

- Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50 .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, such as apoptosis rates in HCC cells treated with varying this compound concentrations .

Q. Data Interpretation and Reporting

Q. How should researchers report conflicting data on this compound’s impact on Hh target genes?

- Clearly state experimental conditions (e.g., purmorphamine concentration, cell type) that influence IC50 variability .

- Discuss potential mechanisms, such as compensatory pathways (e.g., non-canonical Hh signaling) or assay sensitivity limits .

Q. What validation steps are critical when proposing this compound as a therapeutic candidate?

Properties

Molecular Formula |

C44H63N3O4 |

|---|---|

Molecular Weight |

698.0 g/mol |

IUPAC Name |

N-[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide |

InChI |

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29-,31+,35-,36-,38-,39+,42-,43-,44-/m0/s1 |

InChI Key |

WDHRPWOAMDJICD-FOAQWNCLSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.